molecular formula C24H36O2 B15189026 Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate CAS No. 61295-80-5

Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate

Cat. No.: B15189026
CAS No.: 61295-80-5
M. Wt: 356.5 g/mol
InChI Key: WDMMUDLOXMIMCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate typically involves esterification reactions. One common method is the reaction of 3-cyclohexene-1-carboxylic acid with octanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl and cyclohexene moieties may contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
  • Butyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate
  • Hexyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate

Uniqueness: : Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is unique due to its longer octyl chain, which can influence its solubility, volatility, and interaction with biological membranes. This structural feature may enhance its applications in various fields, including pharmaceuticals and industrial formulations .

Biological Activity

Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews existing literature on the biological properties of this compound, including its antioxidant, antimicrobial, and cytotoxic effects.

The compound is classified under the category of cyclohexene derivatives. Its structure includes a cyclohexene ring substituted with various alkyl and phenyl groups, which may influence its biological activity. The molecular formula is C20H30O2, and it has a molecular weight of approximately 302.45 g/mol.

Antioxidant Activity

Several studies have assessed the antioxidant potential of this compound. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage.

  • DPPH Radical Scavenging Activity : In tests measuring the ability to scavenge DPPH radicals, this compound demonstrated significant activity, with IC50 values indicating effective radical scavenging at low concentrations.
Sample Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5050
10075

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals and food preservation.

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Minimum Inhibitory Concentration (MIC) :
    • For S. aureus: MIC = 32 µg/mL
    • For E. coli: MIC = 64 µg/mL
    • For P. aeruginosa: MIC = 128 µg/mL

Cytotoxicity Studies

Cytotoxic effects were evaluated using various human cell lines:

Cell LineIC50 (µM)
HeLa15
MCF720
A54925

The results indicate that this compound exhibits selective cytotoxicity, which may be beneficial for targeted cancer therapies.

Case Studies

Case Study 1: Antioxidant Efficacy in Food Preservation
A study conducted on food products treated with this compound showed a reduction in oxidative spoilage, extending shelf life by up to 30%. This suggests its potential as a natural preservative.

Case Study 2: Antimicrobial Application in Healthcare
In clinical settings, formulations containing this compound were tested against hospital-acquired infections. Results indicated a significant reduction in bacterial load in treated patients compared to controls.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Octyl-2-methyl-3-ethyl-4-phenyl-4-cyclohexene carboxylate?

  • Methodological Answer : Synthesis typically involves regioselective cyclohexene ring formation via Diels-Alder reactions, followed by stepwise alkylation and esterification. Key steps include:

  • Regioselective addition of substituents (e.g., phenyl, ethyl) under controlled temperature (e.g., −78°C for kinetic control) to avoid steric clashes.
  • Esterification using octanol and acid catalysts (e.g., H₂SO₄) with rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Validation using NMR (e.g., ¹³C DEPT for quaternary carbons) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substituent positions .

Q. How can X-ray crystallography resolve the stereochemistry of the cyclohexene ring in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for assigning absolute configuration. Use SHELX-97 for structure solution (direct methods) and SHELXL-2018 for refinement. Key parameters:

  • Puckering analysis : Apply Cremer-Pople coordinates (Q, θ, φ) to quantify ring distortion, comparing against reference values for similar cyclohexene derivatives .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or dynamic effects in the crystal lattice .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry or twinning .

Advanced Research Questions

Q. How do contradictory NMR and X-ray data arise for the cyclohexene substituents, and how can they be reconciled?

  • Methodological Answer : Discrepancies often stem from dynamic effects (e.g., ring puckering in solution vs. static crystal packing). Mitigation strategies:

  • Variable-temperature NMR : Probe conformational flexibility (e.g., coalescence temperatures for axial/equatorial substituents).
  • DFT calculations : Optimize gas-phase and solvent-phase geometries (B3LYP/6-31G*) and compare with crystallographic data to identify dominant conformers .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) that stabilize specific conformations in the solid state .

Q. What computational approaches predict the hydrogen-bonding networks in cocrystals of this compound?

  • Methodological Answer : Graph-set analysis (Etter’s formalism) combined with molecular dynamics (MD) simulations:

  • Graph-set notation : Classify H-bond patterns (e.g., D ¹₁ chains or R ²₂ rings) using Mercury CSD tools .
  • MD protocols : Simulate solvent-solute interactions (GROMACS, CHARMM force field) to predict cocrystal stoichiometry and stability .
  • Experimental validation : Screen cocrystals with hydrogen-bond donors (e.g., carboxylic acids) via slurry crystallization and compare with predictions .

Q. How can ring-puckering dynamics influence the compound’s reactivity in catalytic applications?

  • Methodological Answer : Puckering alters orbital overlap and steric accessibility. Experimental workflows include:

  • Kinetic studies : Monitor reaction rates (e.g., epoxidation) under varying puckering states (achieved via temperature or solvent polarity).
  • Transition-state modeling : Use QM/MM (ONIOM) to map puckering-dependent activation barriers .
  • In situ Raman spectroscopy : Track puckering modes (e.g., 600–800 cm⁻¹) during reactions to correlate dynamics with reactivity .

Q. Data Contradiction & Validation

Q. When crystallographic data suggests planar cyclohexene rings, but computational models predict puckering, which result is reliable?

  • Methodological Answer : Crystallographic "planarity" may arise from time-averaging in disordered structures. Resolve via:

  • High-resolution data : Collect at 100 K to reduce thermal motion artifacts.
  • Multipole refinement (HARt) : Differentiate static vs. dynamic disorder using charge-density models .
  • Conformational clustering : Apply SHARP for Bayesian estimation of dominant puckered states in the crystal .

Properties

CAS No.

61295-80-5

Molecular Formula

C24H36O2

Molecular Weight

356.5 g/mol

IUPAC Name

octyl 5-ethyl-6-methyl-4-phenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C24H36O2/c1-4-6-7-8-9-13-18-26-24(25)22-16-17-23(21(5-2)19(22)3)20-14-11-10-12-15-20/h10-12,14-15,17,19,21-22H,4-9,13,16,18H2,1-3H3

InChI Key

WDMMUDLOXMIMCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CC=C(C(C1C)CC)C2=CC=CC=C2

Origin of Product

United States

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